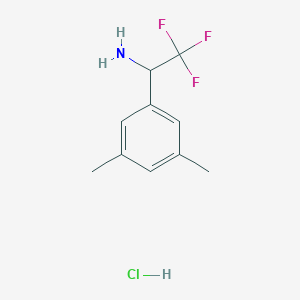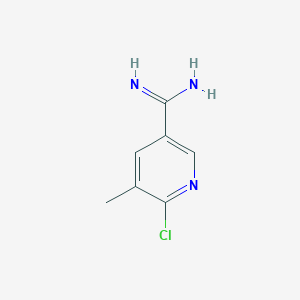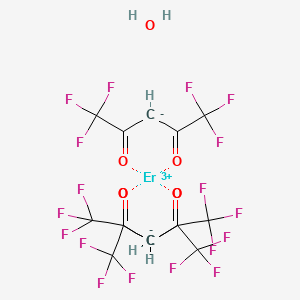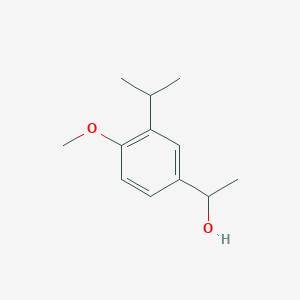![molecular formula C12H15Cl4NO B13114799 (2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)
(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chloromethyl group and a dichlorophenylmethyl group attached to a morpholine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, under controlled conditions.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced by reacting the morpholine derivative with formaldehyde and hydrochloric acid.
Attachment of the Dichlorophenylmethyl Group: The final step involves the reaction of the intermediate product with 3,4-dichlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation Reactions: Conducted in aqueous or organic solvents under controlled temperature conditions.
Reduction Reactions: Performed in anhydrous solvents under inert atmosphere to prevent oxidation.
Major Products Formed
Substitution Reactions: Formation of substituted morpholine derivatives.
Oxidation Reactions: Formation of oxidized morpholine derivatives.
Reduction Reactions: Formation of reduced morpholine derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine: Lacks the hydrochloride group but shares similar chemical properties.
(2R)-2-(Bromomethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride: Contains a bromomethyl group instead of a chloromethyl group.
(2R)-2-(Chloromethyl)-4-[(2,4-dichlorophenyl)methyl]morpholinehydrochloride: Contains a 2,4-dichlorophenylmethyl group instead of a 3,4-dichlorophenylmethyl group.
Uniqueness
(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H15Cl4NO |
|---|---|
Peso molecular |
331.1 g/mol |
Nombre IUPAC |
(2R)-2-(chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H14Cl3NO.ClH/c13-6-10-8-16(3-4-17-10)7-9-1-2-11(14)12(15)5-9;/h1-2,5,10H,3-4,6-8H2;1H/t10-;/m0./s1 |
Clave InChI |
ZCGOHJKNFIBCMG-PPHPATTJSA-N |
SMILES isomérico |
C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CCl.Cl |
SMILES canónico |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)



![Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B13114753.png)





![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
